3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Description
3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound interacts with PARP-1, which is involved in DNA repair damage . The compound acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The compound inhibits this process, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition disrupts the DNA base excision repair (BER) and DNA single-strand break (SSB) repair processes . This disruption leads to genomic dysfunction and ultimately cell death .
Pharmacokinetics
The synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . The compound showed promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibited high cytotoxicity against MCF-7 and HCT116 human cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that pyridopyrimidines, the class of compounds it belongs to, can interact with various enzymes and proteins . For instance, certain derivatives of pyridopyrimidines have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can influence various biochemical reactions, potentially altering cellular function.
Cellular Effects
Preliminary studies suggest that this compound may have antiproliferative properties . This means it could potentially inhibit the growth of cells, which could be particularly useful in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Molecular Mechanism
Based on its structural similarity to other pyridopyrimidines, it is hypothesized that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c25-19-17-7-4-11-21-18(17)22-20(26)24(19)16-8-12-23(13-9-16)29(27,28)14-10-15-5-2-1-3-6-15/h1-3,5-6,10,14,16-18,21H,4,7-9,11-13H2,(H,22,26)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNKNBZAKJSUDX-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC1)NC(=O)N(C2=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(NC1)NC(=O)N(C2=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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